2,4-Difluoro-5-iodobenzoic acid
Overview
Description
2,4-Difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-5-iodobenzoic acid can be synthesized through several methods. One common method involves the iodination of 2,4-difluorobenzoic acid using N-iodosuccinimide (NIS) in the presence of sulfuric acid or trifluoromethanesulfonic acid. The reaction is typically carried out at low temperatures (0-5°C) to ensure the selective iodination at the desired position .
For example, 2,4-difluorobenzoic acid can be dissolved in trifluoromethanesulfonic acid, and N-iodosuccinimide is added in portions at temperatures not exceeding 5°C. The mixture is then stirred at 50°C for 1.5 hours. The reaction mixture is poured into iced water, and the precipitated solid is collected by filtration, washed with water and hexane, and vacuum dried to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the carboxylic acid group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group to an alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce aldehydes, alcohols, or other functionalized derivatives.
Scientific Research Applications
2,4-Difluoro-5-iodobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its fluorine and iodine substituents can enhance the biological activity and metabolic stability of these molecules.
Medicine: It is used in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents. The presence of fluorine atoms can improve the pharmacokinetic properties of these drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as liquid crystals and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-difluoro-5-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets and pathways due to its unique chemical structure. For example, in medicinal chemistry, the fluorine atoms can enhance the binding affinity of the compound to specific enzymes or receptors, while the iodine atom can facilitate the formation of covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodobenzoic acid: This compound has a similar structure but with only one fluorine atom. It is used in similar applications but may have different reactivity and biological activity.
4,5-Difluoro-2-iodobenzoic acid: This compound has the fluorine atoms at different positions on the benzene ring. It can be used in similar synthetic and research applications but may exhibit different chemical properties.
5-Fluoro-2-iodobenzoic acid: This compound has a single fluorine atom and is used in the synthesis of various organic molecules. Its reactivity and applications are similar to those of 2,4-difluoro-5-iodobenzoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The presence of two fluorine atoms and one iodine atom allows for selective reactions and the formation of complex molecules. This uniqueness makes it valuable in various scientific research and industrial applications.
Properties
IUPAC Name |
2,4-difluoro-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBABFNFGBPWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456325 | |
Record name | 2,4-DIFLUORO-5-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161531-51-7 | |
Record name | 2,4-DIFLUORO-5-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoro-5-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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